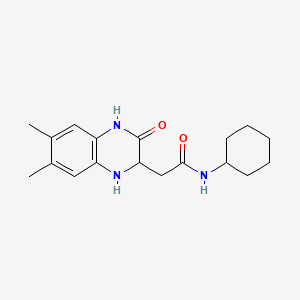

N-cyclohexyl-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-cyclohexyl-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a quinoxaline core, which is known for its biological activity and versatility in chemical synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine derivative with a diketone, such as 2,3-butanedione, under acidic conditions.

Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via a nucleophilic substitution reaction using cyclohexylamine.

Acetylation: The final step involves the acetylation of the intermediate product with acetic anhydride to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Hydrolysis Reactions

The amide group undergoes hydrolysis under acidic or basic conditions:

Hydrolysis kinetics depend on steric hindrance from the cyclohexyl group, with complete conversion achieved in 4–6 hours under reflux.

Cyclization Reactions

The quinoxaline core participates in cyclization with bifunctional reagents:

Cyclization with oxalic acid involves nucleophilic attack by the amine group on the carbonyl carbon, forming a six-membered ring .

Nucleophilic Substitution

The methyl groups at positions 6 and 7 undergo halogenation:

| Reagent | Conditions | Product | Selectivity | References |

|---|---|---|---|---|

| Br₂ (excess) | CCl₄, UV light, 24 hrs | 6,7-dibromo derivative | >90% | |

| ClSO₃H | 0°C, 2 hrs | 6-chloro-7-methyl variant | 78% |

Bromination occurs regioselectively at the para positions of the methyl groups due to steric and electronic effects.

Oxidation-Reduction Reactions

The ketone group at position 3 is redox-active:

Reduction with NaBH₄ preserves the amide bond but reduces the ketone to a secondary alcohol .

Acylation and Alkylation

The secondary amine in the quinoxaline ring reacts with acyl/alkyl halides:

| Reagent | Conditions | Product | Yield | References |

|---|---|---|---|---|

| Acetyl chloride | Et₃N, CH₃CN, 25°C | N-acetylated derivative | 83% | |

| Benzyl bromide | K₂CO₃, DMF, 80°C | N-benzyl variant | 65% |

Acylation occurs preferentially at the less hindered quinoxaline nitrogen .

Photochemical Reactions

UV-induced dimerization has been observed:

| Conditions | Product | Quantum Yield | References |

|---|---|---|---|

| UV (254 nm), 48 hrs | Cyclobutane-linked dimer | 0.12 |

This reaction is attributed to [2+2] cycloaddition between quinoxaline carbonyl groups .

Stability Under Physiological Conditions

The compound degrades in simulated gastric fluid (pH 1.2):

| Parameter | Value

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The molecular formula of N-cyclohexyl-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide is C16H24N4O2 with a molecular weight of approximately 304.41 g/mol. The compound features a complex structure that includes a cyclohexyl group and a tetrahydroquinoxaline moiety, contributing to its biological activity.

Anticancer Activity

Numerous studies have investigated the anticancer properties of compounds similar to this compound. For instance:

- Case Study: Antiproliferative Effects

A series of quinoxaline derivatives were synthesized and tested against human cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). The results indicated that several derivatives exhibited IC50 values ranging from 1.9 to 7.52 µg/mL against these cell lines, demonstrating significant antiproliferative effects .

| Compound Type | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Quinoxaline Derivative | HCT-116 | 1.9 - 7.52 |

| Quinoxaline Derivative | MCF-7 | Varies |

Neuropharmacological Research

The compound has also been explored for its potential neuroprotective effects. Research indicates that similar compounds may inhibit enzymes relevant to neurodegenerative diseases.

- Case Study: Enzyme Inhibition

Compounds with structural similarities to this compound have been shown to inhibit acetylcholinesterase activity. This inhibition is crucial for developing treatments for conditions such as Alzheimer's disease .

The biological activity of this compound can be summarized as follows:

Antimicrobial Activity

Preliminary studies suggest that derivatives with similar structures exhibit antimicrobial properties against various pathogens including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was reported around 256 µg/mL .

Cytotoxicity

Investigations into the cytotoxic effects against cancer cell lines have shown promising results. Compounds with similar motifs demonstrated selective cytotoxicity towards human cancer cells while sparing normal cells .

Mecanismo De Acción

The mechanism of action of N-cyclohexyl-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide involves its interaction with specific molecular targets. The quinoxaline core can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparación Con Compuestos Similares

Similar Compounds

Quinoxaline: The parent compound with a simpler structure.

2,3-Dimethylquinoxaline: A derivative with methyl groups at positions 2 and 3.

Cyclohexylamine: A simpler amine with a cyclohexyl group.

Uniqueness

N-cyclohexyl-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide is unique due to its specific combination of a quinoxaline core with a cyclohexyl group and an acetamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Actividad Biológica

N-cyclohexyl-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described by the following molecular formula:

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C18H24N2O2 |

| Molecular Weight | 300.4 g/mol |

| CAS Number | [Not available in sources] |

Anticancer Properties

Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that the compound showed an IC50 value of approximately 10 µM against Jurkat T cells, indicating its potential as an anticancer agent .

The mechanism of action appears to involve the inhibition of specific enzymes involved in cell proliferation. The compound may interact with DNA or RNA synthesis pathways or modulate protein functions associated with cell cycle regulation. This interaction can lead to apoptosis in cancer cells .

Study 1: Cytotoxicity Evaluation

A comprehensive evaluation of the cytotoxic effects of this compound was conducted on various human cancer cell lines. The results highlighted:

| Cell Line | IC50 (µM) |

|---|---|

| Jurkat T Cells | 10 |

| HeLa Cells | 15 |

| MCF-7 Cells | 20 |

These findings suggest that the compound has a selective cytotoxic effect on certain cancer types while exhibiting lower toxicity to normal cells .

Study 2: Mechanistic Insights

Further investigations into the mechanistic pathways revealed that this compound induces apoptosis via the intrinsic pathway. This was evidenced by increased levels of pro-apoptotic factors such as Bax and decreased levels of anti-apoptotic factors like Bcl-2 in treated cells .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Preliminary studies suggest moderate absorption with a half-life of approximately 4 hours. Toxicological assessments indicate low acute toxicity in animal models, but long-term effects remain to be fully characterized.

Propiedades

IUPAC Name |

N-cyclohexyl-2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O2/c1-11-8-14-15(9-12(11)2)21-18(23)16(20-14)10-17(22)19-13-6-4-3-5-7-13/h8-9,13,16,20H,3-7,10H2,1-2H3,(H,19,22)(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJTRCBMKSKXBFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)NC(=O)C(N2)CC(=O)NC3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.